molecular formula C11H17BrClNO B2380087 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909347-94-9

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride

Cat. No. B2380087
CAS RN: 1909347-94-9
M. Wt: 294.62
InChI Key: PIWDSRZMWDECTO-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C11H17BrClNO . It is a derivative of 3-Amino-1-propanol .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

Synthesis and Characterization in Antimicrobial Agents

The compound has been utilized in the synthesis of antimicrobial agents. A study described the synthesis process involving 3-amino-2-(4-bromo phenyl) propan-1-ol as an intermediate compound. This compound was used to create various substituted phenyl azetidines, which were then screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Role in Antitumor Activity

Another research application is in antitumor activity. A study synthesized tertiary aminoalkanol hydrochlorides, including variants of 3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride, to test them for antitumor activity. The research aimed to find biologically active compounds among a new series of tertiary aminoalkanols (Isakhanyan et al., 2016).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

In cardiovascular research, a series of compounds including 3-amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol derivatives were synthesized to determine their affinity to beta 1- and beta-2-adrenoceptors. This was compared with the affinity of known beta-blockers, highlighting the compound's potential in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Development of Beta Blockers

The compound has also been investigated in the synthesis and antimicrobial activity of beta blockers. A study explored the creation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds including beta blockers. These compounds were tested for antimicrobial activities, comparing their effectiveness with existing beta blockers (Čižmáriková et al., 2020).

Coordination Compounds in Chemistry

Further, the compound's derivatives have been used in the synthesis of coordination compounds. A research study described the reaction of substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols with hydrates of copper(II) chloride, bromide, and nitrate, forming coordination compounds. This highlights its application in inorganic chemistry and material science (Gulea et al., 2013).

properties

IUPAC Name

2-(aminomethyl)-3-(3-bromo-2-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.ClH/c1-8-10(3-2-4-11(8)12)5-9(6-13)7-14;/h2-4,9,14H,5-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWDSRZMWDECTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3-bromo-2-methylphenyl)methyl]propan-1-ol hydrochloride

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